[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C16H25NO8S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioactivity and Natural Products
- Bioactivity Studies : Research on natural products from Portulaca oleracea L. has led to the identification of new compounds with anti-inflammatory and anticholinesterase activities. These findings suggest a potential for discovering bioactive compounds in plants that could lead to new therapeutic agents (Song et al., 2023).
Molecular Synthesis and Evaluation
- Antitumor Activities : Studies have been conducted on the synthesis and pharmacological evaluation of compounds with specific configurations for potential antitumor activities. These research efforts highlight the importance of stereochemistry in developing effective cancer treatments (Xiong Jing, 2011).
Computational and Theoretical Chemistry
- Theoretical Analysis : Advanced computational methods, including density functional theory (DFT), have been applied to understand the properties and reactivities of complex molecules. These studies provide a theoretical foundation for predicting molecular behavior and designing new compounds with desired properties (Gültekin et al., 2020).
Drug Design and Discovery
- Novel Analgesic and Antipyretic Agents : Green chemistry approaches have been used to synthesize analogues of paracetamol, showcasing the potential for developing more environmentally friendly pharmaceuticals with analgesic and antipyretic effects (Reddy et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as MonoAcetyl Dapagliflozin , is a derivative of Dapagliflozin. Dapagliflozin is a sodium-glucose transporter 2 (SGLT2) inhibitor . Therefore, the primary target of this compound is likely to be SGLT2, a protein that plays a crucial role in glucose reabsorption in the kidneys.
Mode of Action
As an SGLT2 inhibitor, the compound likely works by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels . This is particularly beneficial for individuals with type 2 diabetes, where the regulation of blood glucose levels is impaired.
Biochemical Pathways
The inhibition of SGLT2 leads to a decrease in the reabsorption of glucose in the kidney, resulting in the excretion of glucose in the urine . This leads to a reduction in blood glucose levels, which can help manage hyperglycemia in individuals with diabetes.
Result of Action
The primary result of the action of this compound, as an SGLT2 inhibitor, is a reduction in blood glucose levels . This can help manage the symptoms of type 2 diabetes and prevent complications associated with chronic hyperglycemia.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPGYBLLSFEGH-QCODTGAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556793 |
Source
|
Record name | Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4239-72-9 |
Source
|
Record name | Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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